A Comprehensive Technical Guide to N-(2,6-Diisopropylphenyl)formamide: Properties, Synthesis, and Analysis
A Comprehensive Technical Guide to N-(2,6-Diisopropylphenyl)formamide: Properties, Synthesis, and Analysis
Executive Summary: This technical guide provides an in-depth analysis of N-(2,6-Diisopropylphenyl)formamide, a sterically hindered aromatic amide with significant applications in synthetic chemistry. With a molecular weight of 205.30 g/mol , this compound is notable not just for its physical properties but for its unique structural characteristics, including a significantly non-planar conformation. This document details its physicochemical properties, provides a validated protocol for its synthesis and purification, outlines a comprehensive analytical workflow for its characterization, and discusses its applications as a crucial building block in the development of advanced chemical structures such as N-heterocyclic carbene (NHC) ligands. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a thorough understanding of this versatile intermediate.
Introduction to N-(2,6-Diisopropylphenyl)formamide
N-(2,6-Diisopropylphenyl)formamide, with the chemical formula C₁₃H₁₉NO, is an organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a formamide group attached to a 2,6-diisopropylaniline backbone. The presence of two bulky isopropyl groups in the ortho positions of the phenyl ring imparts significant steric hindrance, which dictates its unique chemical reactivity and three-dimensional structure. This steric shielding is a critical feature, making it a precursor of choice for synthesizing ligands used in catalysis, particularly N-heterocyclic carbenes (NHCs), where the bulky substituents are essential for stabilizing the carbene center and tuning the catalyst's activity and selectivity. This guide explores the foundational data, synthesis, and analytical validation of this important chemical entity.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and structural properties is fundamental to its application. N-(2,6-Diisopropylphenyl)formamide possesses well-defined characteristics that have been experimentally verified.
Core Physicochemical Data
The essential quantitative data for N-(2,6-Diisopropylphenyl)formamide are summarized in the table below, compiled from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 205.30 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₉NO | [1][2] |
| CAS Number | 84250-69-1 | [2] |
| Physical Form | Solid | |
| Melting Point | 155-159 °C | |
| IUPAC Name | N-[2,6-di(propan-2-yl)phenyl]formamide | [1] |
| InChI Key | HGCULERWAGEILG-UHFFFAOYSA-N | [1] |
Unique Structural Characteristics
The most striking feature of N-(2,6-Diisopropylphenyl)formamide is its non-planar molecular geometry, confirmed by single-crystal X-ray diffraction.[3][4]
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Steric Hindrance and Dihedral Angle: The steric repulsion between the formamide group and the two ortho-isopropyl substituents forces the molecule into a twisted conformation. The dihedral angle between the plane of the aromatic ring and the formamide group is approximately 77.4°, which is among the largest known for formamide derivatives.[3][4] This structural rigidity is a direct consequence of the bulky isopropyl groups, a feature that is exploited in the design of catalysts and ligands.
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Rotational Isomers (Rotamers): In solution, due to hindered rotation around the amide (C-N) bond, N-(2,6-Diisopropylphenyl)formamide exists as a mixture of two distinct rotamers.[3] ¹H-NMR spectroscopy in deuterated chloroform (CDCl₃) clearly shows two sets of signals, with a major-to-minor rotamer ratio of approximately 2:1.[3][4]
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Solid-State Packing: In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains that propagate through the crystal lattice.[3][4]
Caption: 2D structure of N-(2,6-Diisopropylphenyl)formamide.
Synthesis and Purification
The synthesis of N-(2,6-Diisopropylphenyl)formamide can be achieved in high yield through a straightforward formylation reaction. The protocol described here is robust and has been published in peer-reviewed literature.[4]
Synthetic Protocol: Formylation of 2,6-Diisopropylaniline
This procedure relies on the direct formylation of the primary amine using formic acid as the formyl group donor.
Step-by-Step Methodology:
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diisopropylaniline (1.0 equivalent) in chloroform.
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Addition of Formylating Agent: Add an excess of formic acid (approximately 6.0 equivalents) to the solution. The use of excess formic acid drives the reaction to completion.
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Reaction: Heat the mixture to reflux and maintain stirring for 16 hours. The extended reaction time is necessary to overcome the steric hindrance around the amine nitrogen.
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Work-up: After cooling to room temperature, remove the chloroform solvent and excess formic acid under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
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Purification: The crude solid can be further purified by recrystallization. Slow evaporation of a chloroform solution yields high-purity, needle-like crystals of the title compound with yields reported up to 92%.[3][4]
Caption: Workflow for the synthesis of N-(2,6-Diisopropylphenyl)formamide.
Analytical Validation and Characterization
A multi-technique approach is required to confirm the identity, purity, and structural integrity of the synthesized compound. This constitutes a self-validating system where spectroscopic and crystallographic data converge to provide an unambiguous characterization.
Spectroscopic and Spectrometric Analysis
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Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: As a primary tool for structural elucidation, the ¹H-NMR spectrum in CDCl₃ is distinctive. It confirms the presence of two rotamers in a ~2:1 ratio, with separate signals for the formyl proton (-C(H)=O) and the amide proton (-NH-).[3] The aromatic protons appear as multiplets, while the isopropyl groups show a characteristic doublet for the methyl protons and a septet for the methine proton.[3][4]
-
¹³C-NMR: The ¹³C-NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the two carbons of the isopropyl groups, further confirming the molecular backbone.[4]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): High-resolution mass spectrometry provides definitive confirmation of the molecular formula. For C₁₃H₁₉NO, the expected protonated molecule [M+H]⁺ has a calculated m/z of 206.1545, which matches experimental findings.[4]
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Single-Crystal X-ray Diffraction
For definitive structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides the precise atomic coordinates in the solid state, allowing for the direct measurement of bond lengths, bond angles, and the critical dihedral angle between the phenyl and formamide planes (77.4°).[3][4] It also confirms the intermolecular hydrogen bonding network.
Caption: Comprehensive workflow for analytical validation.
Applications in Research and Drug Development
While N-(2,6-Diisopropylphenyl)formamide is not typically an active pharmaceutical ingredient (API), it is a critical building block in areas that support drug discovery and development.
-
Precursor to N-Heterocyclic Carbene (NHC) Ligands: Its primary application is in the synthesis of sterically demanding NHC ligands. It has been identified as a byproduct and key intermediate in the synthesis of 1,3-bis-(2,6-diisopropylphenyl)-imidazolium chloride, a widely used NHC precursor.[5][6] The bulky 2,6-diisopropylphenyl groups are essential for creating a protective steric pocket around the metal center in organometallic catalysts, enhancing stability and controlling catalytic outcomes.
-
Intermediate in Formamidine Synthesis: This compound can be a starting material for producing N,N'-disubstituted formamidines. Formamidines are versatile ligands for a wide range of metals and have been explored in the synthesis of novel inorganic complexes and catalysts.[7]
-
Role of the Formamide Group: More broadly, the formamide functional group is of immense importance in chemistry. Solvents like N,N-dimethylformamide (DMF) are ubiquitous in industrial processes, including solid-phase peptide synthesis, a cornerstone of drug discovery.[8][9] While this specific molecule is a solid, its chemistry is representative of the formamide class, which is integral to many synthetic transformations.
Safety and Handling
Proper laboratory safety protocols must be observed when handling N-(2,6-Diisopropylphenyl)formamide.
-
GHS Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1] The corresponding GHS hazard statement is H302: Harmful if swallowed.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid powder to prevent inhalation.
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
References
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PubChem. N-(2,6-Diisopropylphenyl)formamide. National Center for Biotechnology Information. [Link]
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Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]
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Hintermann, L. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. IUCrData, 1(4), x120323. [Link]
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Hintermann, L., & Dang, T. T. (2012). N-(2,6-diisopropylphenyl)formamide toluene 0.33-solvate. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1311. [Link]
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Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. ResearchGate. [Link]
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Foley, S. R., et al. (2019). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. RSC Advances, 9(1), 1-10. [Link]
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Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. [Link]
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Jones, C., et al. (2021). Synthesis and characterization of a range of antimony(I/III) N,N'-bis(2,6-diisopropylphenyl)formamidinate complexes. Acta Crystallographica Section C: Structural Chemistry, 77(9), 577-585. [Link]
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Jebsen & Jessen Chemicals. Dimethylformamid (DMF). [Link]
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